(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride
CAS No.: 1264193-48-7
Cat. No.: VC4149563
Molecular Formula: C29H33ClN2O4
Molecular Weight: 509.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1264193-48-7 |
---|---|
Molecular Formula | C29H33ClN2O4 |
Molecular Weight | 509.04 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethylimino]inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C29H32N2O4.ClH/c1-32-26-11-9-20(17-28(26)34-3)13-15-30-24-19-25(23-8-6-5-7-22(23)24)31-16-14-21-10-12-27(33-2)29(18-21)35-4;/h5-12,17-19,30H,13-16H2,1-4H3;1H |
Standard InChI Key | SWDYQGCBLVBXAA-NMMBYLLDSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC2=CC(=NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C42)OC.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound comprises a central indenyl core substituted with an aza-propylidene group (-N=CH-) at position 1 and a 3,4-dimethoxyphenethylamine moiety at position 3. Two additional 3,4-dimethoxyphenyl groups are present: one as part of the aza-propylidene side chain and another attached via an ethylamine linkage. The hydrochloride salt formation at the amine group enhances solubility and stability .
Table 1: Key Structural Features
Feature | Description |
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Core scaffold | Indenyl ring with aza-propylidene substitution |
Aromatic substituents | Two 3,4-dimethoxyphenyl groups |
Functional groups | Secondary amine, methoxy (-OCH₃), imine (C=N) |
Salt form | Hydrochloride (Cl⁻ counterion) |
Systematic Nomenclature
The IUPAC name reflects its intricate structure:
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Root: Inden-3-ylamine derivative.
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Substituents:
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1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene): A propylidene chain with a nitrogen atom (aza) and a 3,4-dimethoxyphenyl group.
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2-(3,4-Dimethoxyphenyl)ethyl: A phenethyl group with methoxy substitutions at positions 3 and 4.
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Synthesis and Preparation
Synthetic Pathways
The synthesis involves sequential organic transformations:
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Formation of the aza-propylidene inden scaffold: Aza-aurones or related intermediates undergo 1,3-dipolar cycloaddition with nitrilimines, followed by ring-opening reactions .
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Alkylation of the amine: The primary amine intermediate reacts with allyl bromide or similar alkylating agents in dimethylformamide (DMF) using sodium hydride (NaH) as a base .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key Reaction Conditions
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Solvents: DMF, chloroform.
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Catalysts/Reagents: Triethylamine, NaH.
Table 2: Synthetic Intermediates
Step | Intermediate | Role in Synthesis |
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1 | Aza-aurone | Dipolarophile for cycloaddition |
2 | N-Allylated pyrazole | Precursor for amine alkylation |
3 | Free base amine | Substrate for hydrochloride formation |
Physicochemical Properties
Molecular Characteristics
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Molecular formula: .
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Molecular weight: 509.04 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrochloride salt; limited solubility in water .
Spectroscopic Data
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IR (KBr):
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¹H NMR (CDCl₃):
Pharmacological Profile
Biological Activity
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Antimicrobial activity: Against Gram-positive bacteria (MIC 8–32 µg/mL) .
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Antiproliferative effects: IC₅₀ values of 10–50 µM in cancer cell lines .
Mechanism of Action
Hypothetically, the compound may interact with:
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Enzymatic targets: Kinases or cytochrome P450 isoforms due to methoxy and amine groups.
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Membrane receptors: Serotonergic or adrenergic receptors, analogous to other arylalkylamines .
Analytical Characterization
Chromatographic Methods
Stability Studies
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